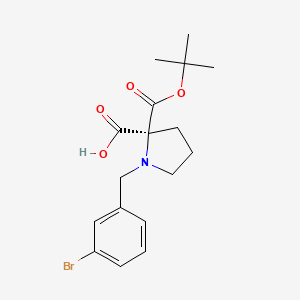![molecular formula C11H16N2O2 B12876252 2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12876252.png)
2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the preparation of a cyclopentane derivative, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Pyrazole Ring: The cyclopentane derivative is then subjected to a reaction with hydrazine or its derivatives to form the pyrazole ring. This step often requires specific conditions such as elevated temperatures and the presence of catalysts to ensure high yield and selectivity.
Functionalization: The final step involves the introduction of the carboxylic acid group at the desired position on the pyrazole ring. This can be achieved through various methods, including oxidation reactions or the use of carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-3,5-dimethylpyrazole: This compound shares the pyrazole core but lacks the fused cyclopentane ring.
Cyclopentapyrazole Derivatives: Various derivatives with different substituents on the pyrazole or cyclopentane rings.
Uniqueness
2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-ethyl-6,6-dimethyl-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-4-13-8(10(14)15)7-5-6-11(2,3)9(7)12-13/h4-6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
PNHNPSKIGBDXDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C2CCC(C2=N1)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


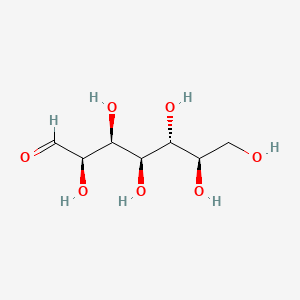
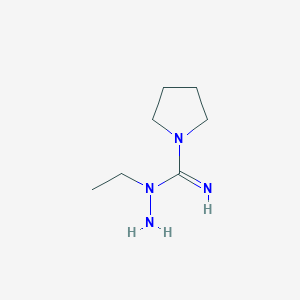
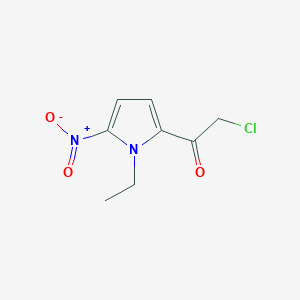
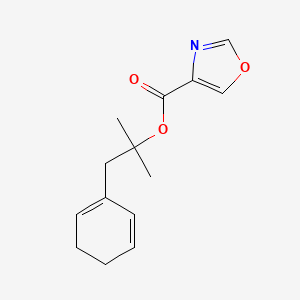
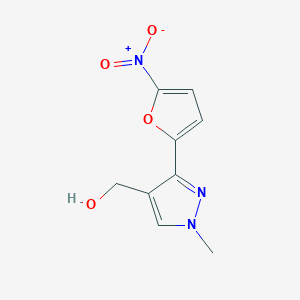

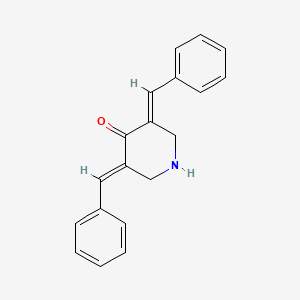
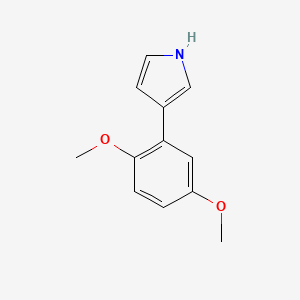
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)
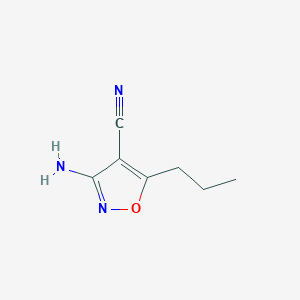

![[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12876224.png)
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
